molecular formula C9H17F6N2P B6330631 1-butyl-3-ethylimidazolium Hexafluorophosphate CAS No. 256647-89-9

1-butyl-3-ethylimidazolium Hexafluorophosphate

Cat. No.: B6330631
CAS No.: 256647-89-9
M. Wt: 298.21 g/mol
InChI Key: XHDGTOOJVGSPRE-UHFFFAOYSA-N
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Description

1-butyl-3-ethylimidazolium hexafluorophosphate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. Ionic liquids like this compound have gained significant attention in various fields of research and industry due to their potential as green solvents and their ability to facilitate various chemical reactions.

Safety and Hazards

The safety data sheet for 1-Butyl-3-ethylimidazolium hexafluorophosphate suggests avoiding contact with skin or inhalation of spillage, dust, or vapor. Dust formation should be avoided and all sources of ignition should be extinguished. Avoid sparks, flames, heat, and smoking .

Mechanism of Action

Target of Action

1-Butyl-3-ethylimidazolium Hexafluorophosphate, also known as this compound, 98%, is primarily used as a solvent in various synthetic and catalytic transformations . Its primary targets are therefore the reactants in these transformations, where it facilitates their interaction and reaction.

Mode of Action

This compound belongs to a class of substances known as ionic liquids. Ionic liquids are salts in a liquid state, and they are powerful solvents and electrically conducting fluids The unique properties of ionic liquids, such as their negligible vapor pressure and wide electrochemical window, make them particularly effective in this role .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reactions it is used to facilitate. It is known to be involved in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas .

Pharmacokinetics

Its properties as an ionic liquid, including its hydrophobicity and low volatility, suggest that it would have low bioavailability .

Result of Action

The primary result of the action of this compound is to facilitate chemical reactions. For example, it has been used as a medium for reactions such as ring-closing metathesis of diene and enyne substrates . It is also known to very slowly decompose in the presence of water .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Additionally, its stability can be compromised in the presence of water, as it is known to slowly decompose when exposed to moisture .

Preparation Methods

The synthesis of 1-butyl-3-ethylimidazolium hexafluorophosphate typically involves a two-step process. The first step is the alkylation of 1-ethylimidazole with 1-chlorobutane to form 1-butyl-3-ethylimidazolium chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The second step involves a metathesis reaction between 1-butyl-3-ethylimidazolium chloride and potassium hexafluorophosphate to yield this compound. This reaction is typically performed in an organic solvent, such as acetonitrile, and the product is purified by recrystallization or extraction methods .

Chemical Reactions Analysis

1-butyl-3-ethylimidazolium hexafluorophosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are typically the reduced forms of the imidazolium ring.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or alkoxides replace one of the substituents on the ring.

Scientific Research Applications

1-butyl-3-ethylimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and catalyst in various organic reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and Heck coupling reactions.

    Biology: This compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.

Comparison with Similar Compounds

1-butyl-3-ethylimidazolium hexafluorophosphate can be compared with other imidazolium-based ionic liquids, such as:

These comparisons highlight the unique properties of this compound, such as its balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDGTOOJVGSPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.1 ml of N-butylimidazole was introduced into a 50 ml glass flask under an argon atmosphere. 2.08 g of triethyloxonium hexafluorophosphate in solution in 5 ml of 1,2-dichloroethane was then introduced. The mixture was stirred for 4 hours at room temperature. The solvent was evaporated off under vacuum using a vane pump. A colorless liquid was obtained.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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